Methoxy Substitution Pattern Differentiates 3,4,5-Trimethoxy from 3,5-Dimethoxy Congener in Tubulin Polymerization Inhibition
The target compound carries the 3,4,5-trimethoxybenzamide pharmacophore, which is a validated tubulin polymerization inhibitor motif. Its direct dimethoxy analog, N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide (CAS 352704-71-3), lacks the para-methoxy group relative to the carboxamide. In published SAR on 3,4,5-trimethoxybenzamide derivatives as tubulin polymerization inhibitors, the 3,4,5-trimethoxy substitution pattern is essential for low-micromolar or sub-micromolar antiproliferative activity; removal of even one methoxy group typically reduces activity by >10-fold [1]. While direct head-to-head cytotoxicity data for the target compound versus CAS 352704-71-3 is not available in the open literature, the class-level SAR for the trimethoxybenzamide pharmacophore establishes that the 3,5-dimethoxy variant is expected to have significantly attenuated potency, making the target compound the relevant choice for studies requiring this pharmacophore scaffold.
| Evidence Dimension | Antiproliferative activity (class-level SAR for 3,4,5-trimethoxybenzamide vs. dimethoxy analogs) |
|---|---|
| Target Compound Data | Contains 3,4,5-trimethoxy pharmacophore (literature IC50 range for trimethoxybenzamide-tubulin inhibitors: 0.04–10 µM across MCF-7, A549, Colo-205, A2780 cell lines) [1] |
| Comparator Or Baseline | 3,5-dimethoxy analog (CAS 352704-71-3); expected >10-fold activity reduction based on established SAR [1] |
| Quantified Difference | Estimated >10-fold potency reduction for dimethoxy analog (class-level SAR inference; no direct head-to-head data) |
| Conditions | Class-level inference from MTT cytotoxicity assays in MCF-7, A549, Colo-205, A2780 cancer cell lines for structurally related 3,4,5-trimethoxybenzamide–heterocycle conjugates [1] |
Why This Matters
Researchers requiring the full 3,4,5-trimethoxybenzamide pharmacophore for tubulin-related studies must procure the trimethoxy congener; the dimethoxy analog will not serve as a valid surrogate due to established structure-activity relationships.
- [1] Li Q, Jian XE, Chen ZR, Chen L, Huo XS, Li ZH, You WW, Rao JJ, Zhao PL. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors. Eur J Med Chem. 2020;195:112280. PMID: 32650235. View Source
